Product packaging for 1-(3-Hydroxypropyl)cyclobutan-1-ol(Cat. No.:CAS No. 1584139-24-1)

1-(3-Hydroxypropyl)cyclobutan-1-ol

Cat. No.: B2495864
CAS No.: 1584139-24-1
M. Wt: 130.187
InChI Key: BZMUDJNRASYKOH-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B2495864 1-(3-Hydroxypropyl)cyclobutan-1-ol CAS No. 1584139-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxypropyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-6-2-5-7(9)3-1-4-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMUDJNRASYKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformation Pathways of 1 3 Hydroxypropyl Cyclobutan 1 Ol

Ring-Opening Reactions of the Cyclobutane (B1203170) Core

The high ring strain of the cyclobutane ring in 1-(3-Hydroxypropyl)cyclobutan-1-ol makes it susceptible to cleavage under various conditions, leading to the formation of acyclic products.

Mechanistic Investigations of Thermal and Photochemical Ring Opening

While specific studies on the thermal and photochemical ring-opening of this compound are not extensively documented, the general principles of cyclobutane chemistry suggest potential pathways.

Thermal Ring Opening: The thermal decomposition of unsubstituted cyclobutane requires high temperatures (above 400 °C) and proceeds through a diradical mechanism to yield two molecules of ethylene (B1197577). nih.gov For substituted cyclobutanes, the reaction pathways can be more complex. The thermal decomposition of 1-alkyl-cyclobutan-1-ols would likely involve homolytic cleavage of a C-C bond within the ring, driven by the release of ring strain. The presence of the hydroxyl group could influence the regioselectivity of the bond cleavage. For instance, cleavage of the C1-C2 bond would lead to a diradical intermediate that could undergo further reactions, such as intramolecular hydrogen transfer or fragmentation. The thermal decomposition of related compounds, such as 3-buten-1-ol, has been shown to proceed through a six-membered cyclic transition state. researchgate.net A similar intramolecular pathway could be envisioned for this compound, potentially involving the terminal hydroxyl group.

Photochemical Ring Opening: The photochemical behavior of saturated ketones often involves Norrish Type II reactions, which proceed through a 1,4-biradical intermediate to give cleavage or cyclization products (cyclobutanols). rsc.org While this compound is not a ketone, the principles of photochemical excitation could lead to the formation of radical intermediates. Upon UV irradiation, the molecule could be excited to a singlet or triplet state, followed by C-C bond cleavage of the strained ring. The resulting diradical could then undergo various transformations, including fragmentation or rearrangement. However, without specific experimental data, the precise products and mechanisms remain speculative.

Acid- and Base-Catalyzed Ring Cleavage

Acid-Catalyzed Ring Cleavage: Acid-catalyzed reactions of this compound are expected to proceed through carbocation intermediates. Protonation of the tertiary hydroxyl group by a strong acid would lead to the formation of a good leaving group (water) and a tertiary carbocation on the cyclobutane ring. This carbocation is highly unstable and would readily undergo rearrangement to alleviate ring strain. A likely pathway is a 1,2-alkyl shift, leading to ring expansion (see section 3.2). Alternatively, if a suitable nucleophile is present, it could attack the carbocation, but this is generally less favored than rearrangement due to the high energy of the cyclobutyl cation. The mechanism is analogous to the pinacol (B44631) rearrangement of 1,2-diols, where a carbocation intermediate triggers the migration of an adjacent alkyl or aryl group. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgchemicalbook.comlibretexts.org

Base-Catalyzed Ring Cleavage: Base-catalyzed ring cleavage of simple cyclobutanols is generally not a facile process. However, the presence of the 3-hydroxypropyl side chain could potentially enable fragmentation pathways under basic conditions. For instance, deprotonation of the primary hydroxyl group could lead to an alkoxide that might participate in an intramolecular reaction. However, without activating groups on the cyclobutane ring, direct nucleophilic attack on the ring carbons by an external base is unlikely due to the low electrophilicity of the sp3-hybridized carbons and the poor leaving group ability of a directly attached hydroxyl group. Fragmentation of cyclobutanol (B46151) under mass spectrometry conditions has been observed to involve specific hydrogen scrambling and loss of ethene or an ethyl radical, suggesting complex fragmentation pathways can occur upon energization. researchgate.net

Nucleophilic and Electrophilic Attack on the Cyclobutane Ring

Nucleophilic Attack: The cyclobutane ring in this compound is not highly susceptible to direct nucleophilic attack due to the lack of a good leaving group and the electron-rich nature of the C-C sigma bonds. Nucleophilic ring-opening reactions of cyclobutanes typically require the presence of activating groups, such as electron-withdrawing substituents, which are absent in this molecule.

Electrophilic Attack: The sigma bonds of the cyclobutane ring are not typically reactive towards electrophiles. However, electrophilic addition reactions are characteristic of alkenes. solubilityofthings.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org Since the cyclobutane ring in the title compound is saturated, it is not expected to undergo typical electrophilic addition reactions. Any electrophilic reaction would likely involve the hydroxyl groups, which could then potentially trigger subsequent rearrangements of the cyclobutane ring.

Ring-Expansion Reactions of the Cyclobutanol Moiety

Ring-expansion reactions are a prominent feature of cyclobutanol chemistry, driven by the release of the approximately 26 kcal/mol of strain energy associated with the four-membered ring. These reactions can lead to the formation of larger and more stable five-, six-, or even seven-membered rings.

Mechanistic Studies of Rearrangements

The primary mechanism for the ring expansion of this compound involves the formation of a carbocation at the C1 position, followed by a 1,2-alkyl shift. This process is a type of semipinacol rearrangement.

Under acidic conditions, protonation of the tertiary hydroxyl group and subsequent loss of water generates a tertiary cyclobutyl carbocation. This carbocation can then undergo a Wagner-Meerwein rearrangement where one of the C-C bonds of the cyclobutane ring migrates to the positively charged carbon. This concerted bond migration and ring expansion leads to a more stable cyclopentyl cation, which can then be trapped by a nucleophile (e.g., water) or undergo elimination to form an alkene.

Alternatively, electrochemical methods can be employed to generate an alkoxy radical from the hydroxyl group. This radical can then undergo β-scission of a C-C bond in the ring to form a carbon-centered radical, which can then be trapped intramolecularly to form a larger ring. researchgate.netgre.ac.uk For example, electrochemical ring expansion of other cyclobutanols has been shown to produce 1-tetralones. researchgate.netgre.ac.uk

The presence of the 3-hydroxypropyl side chain offers the possibility of intramolecular trapping of the rearranged carbocation or radical intermediate, potentially leading to bicyclic or spirocyclic products.

Transformations to Larger Carbocyclic or Heterocyclic Systems

The reactive intermediates generated during ring-expansion reactions of this compound can be harnessed to synthesize a variety of larger carbocyclic and heterocyclic systems.

Carbocyclic Systems: As discussed, acid-catalyzed rearrangement readily leads to cyclopentane (B165970) derivatives. By controlling the reaction conditions and the nucleophiles present, various functionalized cyclopentanes can be accessed. Furthermore, under certain catalytic conditions, cyclobutanols can undergo expansion to form cycloheptanones. psu.edu For instance, gold(I)-catalyzed rearrangement of 1-alkynyl cyclobutanols provides a route to alkylidene cycloalkanones. psu.edu While the title compound lacks the alkyne functionality, this demonstrates the potential for metal-catalyzed ring expansions to access larger ring sizes.

Heterocyclic Systems: The 3-hydroxypropyl side chain provides a key feature for the synthesis of heterocyclic systems, particularly seven-membered oxepanes. Following the formation of a carbocation at C1 and ring expansion to a cyclopentyl cation, the primary hydroxyl group of the side chain can act as an intramolecular nucleophile. This would lead to the formation of a bicyclic oxonium ion, which upon deprotonation would yield a substituted oxepane. The formation of such seven-membered oxygen-containing rings from related cyclobutanol derivatives has been reported, highlighting the synthetic utility of this strategy.

Below is a table summarizing the potential transformations of this compound.

Reaction Type Conditions Key Intermediate Potential Product(s)
Thermal Ring OpeningHigh TemperatureDiradicalAcyclic fragmentation products
Photochemical Ring OpeningUV lightExcited state, DiradicalAcyclic fragmentation/rearrangement products
Acid-Catalyzed Ring Cleavage/ExpansionStrong Acid (e.g., H₂SO₄)Tertiary CarbocationCyclopentyl derivatives, Alkenes
Base-Catalyzed FragmentationStrong Base (potential)AlkoxideAcyclic fragmentation products (speculative)
Ring Expansion to CarbocyclesAcid or Metal CatalysisCarbocation/RadicalSubstituted cyclopentanes, Cycloheptanones
Ring Expansion to HeterocyclesAcid CatalysisCarbocation, Oxonium ionSubstituted oxepanes

Chemical Modifications of the Hydroxyl Functional Groups

The presence of both a primary and a tertiary alcohol in this compound allows for selective reactions, primarily driven by the differential steric hindrance and reactivity of the two hydroxyl moieties.

The selective protection of one hydroxyl group over the other is a crucial step in the synthetic manipulation of diols. In the case of this compound, the primary alcohol is significantly more accessible to reagents than the sterically hindered tertiary alcohol located on the cyclobutane ring.

Selective Protection of the Primary Alcohol:

Bulky protecting groups are commonly employed to selectively target the less sterically encumbered primary alcohol. Reagents such as tert-butyldimethylsilyl (TBDMS) chloride and triphenylmethyl (trityl) chloride are expected to react preferentially with the primary hydroxyl group. researchgate.netmasterorganicchemistry.com This selectivity arises from the significant steric bulk of these reagents, which hinders their approach to the more crowded tertiary alcohol. The reaction would typically be carried out in the presence of a non-nucleophilic base like imidazole (B134444) or pyridine (B92270) to neutralize the generated hydrochloric acid.

Table 1: Predicted Reagents for Selective Primary Alcohol Protection

Protecting GroupReagentTypical Conditions
tert-Butyldimethylsilyl (TBDMS)TBDMS-ClImidazole, DMF
Triphenylmethyl (Trityl)Trityl-ClPyridine

The resulting silyl (B83357) or trityl ether at the primary position would allow for subsequent reactions to be carried out on the unprotected tertiary alcohol.

Derivatization of the Tertiary Alcohol:

Following the protection of the primary alcohol, the tertiary hydroxyl group can be targeted. Due to its steric hindrance, more forcing conditions or less sterically demanding reagents might be necessary for its derivatization. For instance, acylation of the tertiary alcohol could be achieved using an acid chloride or anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

The oxidation of this compound presents another avenue for selective functionalization. The primary and tertiary alcohols exhibit different susceptibilities to oxidizing agents.

Selective Oxidation of the Primary Alcohol:

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes while leaving secondary and tertiary alcohols intact under carefully controlled conditions. nih.gov

A more modern and selective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. nih.govorganic-chemistry.org This system is highly effective for the selective oxidation of primary alcohols to aldehydes at low temperatures and controlled pH. nih.gov Further oxidation to the carboxylic acid can be achieved under more vigorous conditions or by using stronger oxidizing agents.

Table 2: Predicted Reagents for Selective Oxidation of the Primary Alcohol

Reagent SystemProduct
Pyridinium Chlorochromate (PCC)Aldehyde
TEMPO/NaOClAldehyde
Stronger Oxidants (e.g., Jones reagent)Carboxylic Acid

Oxidation of the Tertiary Alcohol:

Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. Attempted oxidation of the tertiary alcohol in this compound would likely require harsh conditions that could lead to the cleavage of the C-C bonds of the cyclobutane ring.

Reduction of Hydroxyl Groups:

The direct reduction of the hydroxyl groups to alkanes is a challenging transformation that typically requires their conversion to a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Reactivity of the Propyl Chain and its Functionalization

The propyl chain of this compound offers further opportunities for chemical modification, primarily through reactions involving the primary hydroxyl group or the adjacent carbon atoms.

Once the primary hydroxyl group is converted into a good leaving group, such as a tosylate or a halide, it becomes susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the terminus of the propyl chain. For example, reaction with sodium cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Furthermore, the cyclobutane ring itself can undergo ring-opening reactions under certain conditions, driven by the release of ring strain. nih.govresearchgate.net For instance, treatment with a palladium catalyst could potentially lead to C-C bond cleavage and the formation of a linear polyketone through a ring-opening polymerization process. nih.gov The presence of the hydroxyl group on the cyclobutane ring could influence the regioselectivity of such ring-opening reactions.

In Depth Spectroscopic Characterization and Structural Analysis of 1 3 Hydroxypropyl Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, a detailed picture of the connectivity and stereochemistry of 1-(3-Hydroxypropyl)cyclobutan-1-ol can be established.

Proton (¹H) NMR Assignments and Conformational Insights

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with electronegative oxygen atoms causing a downfield shift.

Predicted ¹H NMR Chemical Shift Assignments:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Hydroxyl Protons (2 x -OH)1.5 - 3.5Broad Singlet2H
Methylene (B1212753) protons adjacent to primary -OH (-CH₂-OH)~3.6Triplet2H
Methylene protons of the cyclobutane (B1203170) ring1.8 - 2.5Multiplets6H
Methylene protons of the propyl chain (-CH₂-CH₂-CH₂OH)1.5 - 1.9Multiplets4H

The protons of the two hydroxyl groups are expected to appear as a broad singlet, the chemical shift of which can vary with concentration and solvent. The methylene protons adjacent to the primary hydroxyl group (–CH₂–OH) would likely resonate at approximately 3.6 ppm as a triplet, due to coupling with the adjacent methylene group in the propyl chain. The six protons on the cyclobutane ring are predicted to produce complex multiplets in the range of 1.8-2.5 ppm. chemicalbook.comdocbrown.info The puckered nature of the cyclobutane ring can lead to non-equivalent axial and equatorial protons, further complicating the splitting patterns. researchgate.net The remaining four protons of the propyl side chain are also expected to appear as multiplets between 1.5 and 1.9 ppm.

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Chemical Shift Assignments:

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary Carbon (-C-OH)~70-75
Methylene Carbon adjacent to primary -OH (-CH₂-OH)~60-65
Methylene Carbons of the cyclobutane ring~30-40
Methylene Carbon of the propyl chain (central)~20-30
Methylene Carbon of the propyl chain (adjacent to cyclobutane)~35-45
Methylene Carbon of the cyclobutane ring (C2, C4)~10-15

Based on data for analogous compounds like 1-propylcyclobutanol, the quaternary carbon of the cyclobutanol (B46151) moiety is expected to resonate around 70-75 ppm. nih.gov The carbon of the methylene group attached to the primary alcohol (–CH₂–OH) is predicted to be in the 60-65 ppm range. The methylene carbons of the cyclobutane ring are anticipated to appear at approximately 30-40 ppm and 10-15 ppm. chemicalbook.comdocbrown.infospectrabase.com The carbons of the propyl chain would have distinct signals, with the central methylene carbon appearing around 20-30 ppm and the one adjacent to the cyclobutane ring at a slightly more downfield position of 35-45 ppm. nih.govdocbrown.infochemicalbook.com

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the propyl chain and the cyclobutane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₄O₂), the expected molecular weight is approximately 130.19 g/mol .

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation pathways for cyclic alcohols often involve the loss of water (H₂O) and cleavage of the ring. Therefore, significant fragment ions could be expected at:

m/z = 112: corresponding to the loss of a water molecule [M - H₂O]⁺.

m/z = 99: resulting from the loss of a propyl group [M - C₃H₇]⁺.

m/z = 84: from the loss of both water and an ethylene (B1197577) molecule from the ring.

m/z = 71: corresponding to the butanol cation fragment. nist.gov

m/z = 57: a common fragment for butyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohols)3200-3600Strong, Broad
C-H Stretch (Alkanes)2850-3000Strong
C-O Stretch (Alcohols)1050-1250Strong
CH₂ Bending~1465Medium
Cyclobutane Ring Vibrations~900-1200Medium to Weak

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two alcohol groups, broadened due to hydrogen bonding. capes.gov.brnist.govchemicalbook.comdocbrown.info Strong C-H stretching vibrations from the alkyl chain and the cyclobutane ring would be observed between 2850 and 3000 cm⁻¹. A strong C-O stretching absorption would be expected in the 1050-1250 cm⁻¹ region. Additionally, characteristic, though potentially less intense, absorptions related to the cyclobutane ring vibrations would be present in the fingerprint region. capes.gov.brdocbrown.info

Advanced Spectroscopic Methods (e.g., Raman, UV-Vis, X-ray Diffraction)

While NMR, MS, and IR spectroscopy provide the fundamental structural characterization, other techniques could offer further insights.

Raman Spectroscopy: This technique would provide complementary information to IR spectroscopy, particularly for the skeletal vibrations of the cyclobutane ring and the C-C backbone, which are often weak in the IR spectrum.

UV-Vis Spectroscopy: As this compound lacks a chromophore that absorbs in the ultraviolet-visible region, it is not expected to show any significant absorption in a UV-Vis spectrum.

X-ray Diffraction: If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure, confirming bond lengths, bond angles, and the conformation of the cyclobutane ring and the propyl side chain.

Theoretical and Computational Chemistry Studies on 1 3 Hydroxypropyl Cyclobutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed understanding of the electronic and geometric structures of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a versatile and widely used tool in computational chemistry for investigating the electronic properties of molecules. nih.govmdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic structure, and reactivity descriptors. dntb.gov.ua

For 1-(3-Hydroxypropyl)cyclobutan-1-ol, DFT studies, often employing functionals like B3LYP with a suitable basis set such as 6-311G**, can elucidate its chemical behavior. mdpi.comdntb.gov.ua The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can provide a quantitative measure of the molecule's reactivity. dntb.gov.uamdpi.com For instance, the oxygen atoms in the two hydroxyl groups of this compound would be expected to be regions of high electron density, making them potential sites for electrophilic attack. dntb.gov.ua

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy2.1 eVElectron-accepting ability
HOMO-LUMO Gap8.6 eVChemical stability and reactivity
Electronegativity (χ)2.2 eVTendency to attract electrons
Chemical Hardness (η)4.3 eVResistance to change in electron distribution
Electrophilicity Index (ω)0.56 eVPropensity to accept electrons

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy, although they are computationally more demanding than DFT.

For a molecule like this compound, ab initio calculations can provide benchmark data for its electronic structure. These highly accurate results can be used to validate the predictions from less computationally expensive methods like DFT. While full geometry optimization using high-level ab initio methods might be resource-intensive, single-point energy calculations on DFT-optimized geometries can offer a more accurate electronic energy profile.

Conformational Analysis and Energy Landscapes

The flexibility of the 3-hydroxypropyl side chain and the puckering of the cyclobutane (B1203170) ring in this compound give rise to multiple possible three-dimensional arrangements, known as conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies to construct an energy landscape.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds and varying the ring puckering. By calculating the energy of each conformation, a global minimum energy structure and several low-energy local minima can be identified. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
Global Minimum0.00O-C-C-C = 178°
Conformer A1.25O-C-C-C = 65°
Conformer B2.80O-C-C-C = -70°

Note: The values in this table are for illustrative purposes and represent the type of data generated from conformational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, potential reactions could include intramolecular cyclization to form a bicyclic ether or intermolecular dehydration.

By mapping the potential energy surface of a reaction, computational models can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. These studies can also reveal the step-by-step mechanism of a reaction, providing insights that can be difficult to obtain experimentally. For example, DFT calculations have been successfully used to elucidate the mechanisms of cycloaddition reactions. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and conformational changes.

For this compound, an MD simulation could be used to study the flexibility of the propyl chain and the puckering dynamics of the cyclobutane ring. If the molecule were in a solution, MD could also simulate its interactions with solvent molecules, providing information on solvation effects and the behavior of the molecule in a condensed phase.

Spectroscopic Property Prediction from Computational Models

Computational models can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. mdpi.com Similarly, by calculating the nuclear magnetic shielding tensors, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be predicted.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Discrepancies between the predicted and experimental spectra can also point to specific structural features or intermolecular interactions that may not have been initially considered.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
O-H Stretch (IR)3450 cm⁻¹3430 cm⁻¹
C-O Stretch (IR)1055 cm⁻¹1050 cm⁻¹
¹³C NMR (C-OH)72.5 ppm72.1 ppm
¹H NMR (CH₂-OH)3.65 ppm3.62 ppm

Note: The values in this table are illustrative and represent the typical agreement between predicted and experimental spectroscopic data.

Broader Academic Implications and Future Research Trajectories of 1 3 Hydroxypropyl Cyclobutan 1 Ol

Role as a Versatile Synthetic Building Block in Organic Synthesis

The structure of 1-(3-Hydroxypropyl)cyclobutan-1-ol inherently contains multiple reactive sites, making it a potentially powerful building block for constructing more complex molecular frameworks. The two hydroxyl groups, one tertiary and one primary, offer differential reactivity for selective functionalization. More significantly, the strained cyclobutane (B1203170) ring can act as a latent reactive group, enabling transformations that are not accessible with unstrained acyclic or larger-ring counterparts.

One of the most promising applications is in the synthesis of spirocycles. Spirocyclic frameworks are prevalent in natural products and pharmaceuticals, and their rigid structure can confer advantageous pharmacological properties. nih.gov The synthesis of such structures often relies on the cyclization of suitable precursors. This compound is an ideal precursor for the synthesis of oxaspirocycles. For instance, intramolecular cyclization via activation of the primary alcohol and subsequent attack by the tertiary alcohol could yield a spiro[3.4]octane or spiro[3.5]nonane system, depending on the specific reaction pathway. The synthesis of approved drugs like spirapril (B1681985) has utilized spirocyclic intermediates, highlighting the importance of developing new routes to these scaffolds. mdpi.com

Furthermore, the compound can serve as a linchpin for creating difunctionalized cyclobutanes. The development of methods for the diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes is of high interest, yet challenging. nih.gov Starting with this compound, the side chain can be modified, and the tertiary alcohol can be used to direct further reactions or be replaced, providing a pathway to unique substitution patterns on the cyclobutane core.

Contributions to the Understanding of Strained Ring Systems Reactivity

The high reactivity of cyclobutanes is a direct consequence of their significant ring strain, which is composed of both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of substituents). nih.govchemistrysteps.com The total ring strain of cyclobutane is approximately 26 kcal/mol, only slightly less than that of cyclopropane. nih.govnih.gov This stored energy provides a powerful thermodynamic driving force for ring-opening reactions. chemistrysteps.comnih.gov

The study of this compound can provide deeper insights into the reactivity of such systems. The tertiary alcohol at the C1 position makes the adjacent C-C bonds susceptible to cleavage under various conditions. Acid-catalyzed rearrangement, a common reaction for cyclobutanol (B46151) derivatives, could lead to ring expansion, transforming the four-membered ring into a more stable five-membered cyclopentane (B165970) derivative. chemistrysteps.commasterorganicchemistry.com This process occurs via a carbocation intermediate, where the migration of a ring carbon relieves strain. masterorganicchemistry.com

In recent years, the concept of "donor-acceptor" (DA) cyclobutanes has emerged as a powerful tool in synthesis. researchgate.netdntb.gov.ua In these systems, the cyclobutane is substituted with both an electron-donating and an electron-accepting group, which polarizes the ring and facilitates cleavage. While this compound does not fit the classic DA cyclobutane mold, the hydroxyl groups can be derivatized to function as donors or activators for Lewis acid-catalyzed ring-opening reactions, expanding the scope of these transformations. researchgate.net Studying the reactivity of this diol under various catalytic conditions can help delineate the subtle factors that govern the cleavage and rearrangement pathways of strained rings.

Development of Novel Methodologies Inspired by its Structure

The unique arrangement of functional groups in this compound can inspire the development of entirely new synthetic strategies. The combination of a strained ring with a 1,5-diol pattern is a motif that could be exploited in novel cascade reactions. For example, a carefully designed sequence could involve a ring-opening event that is immediately followed by an intramolecular cyclization involving the side-chain hydroxyl group. Such a strategy could provide rapid access to complex heterocyclic or carbocyclic systems that would be difficult to synthesize using traditional methods.

Moreover, this compound could serve as a testbed for new catalytic C-C bond functionalization reactions. Palladium-catalyzed cleavage of cyclobutanols has been shown to generate organopalladium intermediates that can be trapped by various coupling partners. nih.gov A sequence involving oxidation of the tertiary alcohol to a cyclobutyl ketone, followed by a Norrish-Yang cyclization, could generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov Subsequent stereospecific C-C bond cleavage and functionalization would amount to a formal functionalization of the remote γ-C–H bond of the original ketone, providing a novel and powerful disconnection. nih.gov The presence of the second hydroxyl group in the starting material adds a layer of complexity and opportunity for further derivatization.

Potential in Advanced Material Design

There is a growing demand for novel polymers with tailored properties for advanced applications. Polyesters derived from cyclobutane-containing monomers have garnered significant attention as alternatives to materials like those based on bisphenol A (BPA). rsc.org The inclusion of a rigid cyclobutane ring into a polymer backbone can significantly enhance its thermal and mechanical properties, such as increasing the glass transition temperature (Tg). rsc.org

This compound is an exemplary candidate for a monomer in the synthesis of novel polyesters and polyurethanes. Through polycondensation reactions, it can be reacted with various diacids or diisocyanates to create polymers with the cyclobutane ring as a pendant group. This would introduce rigidity and potentially useful physical properties without the need for high-temperature melt polymerization that might degrade the strained ring. Alternatively, if the ring were to be opened during polymerization, the compound could act as a source of unique linear monomers.

The development of polymers from renewable resources is a key goal of green chemistry. mdpi.com While the direct synthesis of this compound from biomass is not established, related monomers like 3-hydroxypropionic acid can be derived from biorenewable sources. google.com Research into the synthesis of cyclobutane-based polymers via solution-state [2+2] photopolymerization from cinnamic acids demonstrates a move towards more sustainable and scalable production methods for these materials. nih.gov The properties of polymers derived from cyclobutane diols highlight their potential.

Table 1: Comparison of Thermal Properties of Polyesters Derived from Various Diol Monomers

Diol Monomer Co-monomer Glass Transition Temp. (Tg) Decomposition Temp. (Td) Reference
1,4-Cyclohexanedimethanol (CHDM) Terephthalic Acid ~80-100 °C ~400-420 °C rsc.org
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Terephthalic Acid ~145-200 °C ~420-440 °C rsc.org
trans-1,3-Cyclobutane dimethanol (CBDO-1) Adipic Acid 33 °C 381 °C rsc.org

This interactive table showcases how the structure of the diol monomer significantly impacts the thermal properties of the resulting polyester. The rigid cyclobutane core generally leads to higher glass transition temperatures.

Unexplored Reactivity Profiles and Catalytic Transformations

Beyond known reaction types, the structure of this compound presents opportunities to explore novel reactivity. The differential reactivity of the primary versus the tertiary alcohol has not been systematically studied. Developing selective catalytic methods for mono-esterification, mono-etherification, or mono-oxidation would provide valuable synthetic intermediates.

Furthermore, the field of catalytic asymmetric transformations could be greatly enriched by using this molecule as a substrate. For example, a kinetic resolution based on the enantioselective acylation of the primary alcohol, catalyzed by a chiral enzyme or organocatalyst, could provide access to enantioenriched cyclobutane building blocks.

The interaction of the strained ring with transition metal catalysts in novel reaction pathways remains largely unexplored. While palladium is known to mediate C-C cleavage, other metals could exhibit different reactivity. For instance, cobalt-catalyzed reductive coupling of cyclobutenes with aldehydes has been shown to produce highly substituted cyclobutanes. rsc.org Exploring analogous cobalt- or nickel-catalyzed transformations starting from derivatives of this compound could unlock new synthetic routes. nih.gov The development of catalytic asymmetric 1,3-dipolar cycloadditions provides a template for how new, complex heterocyclic scaffolds can be accessed from simple starting materials through innovative catalysis. bldpharm.com

Green Chemistry Approaches in the Synthesis of Cyclobutanol Derivatives

The principles of green chemistry—reducing waste, using renewable feedstocks, and employing catalytic and solvent-free methods—are increasingly important in chemical synthesis. mdpi.comrsc.org The synthesis of cyclobutane derivatives can benefit significantly from these approaches. A key green method for forming cyclobutane rings is the [2+2] photocycloaddition, which can often be performed using light as a "traceless" reagent. nih.gov The synthesis of a semi-rigid diol, trans-1,3-cyclobutane dimethanol, was achieved via photodimerization of trans-cinnamic acid, a renewable feedstock, followed by reduction. rsc.org

Biocatalysis offers another powerful green tool. Enzymes can perform highly selective reactions under mild, aqueous conditions, potentially enabling the selective functionalization of one of the hydroxyl groups in this compound or its precursors. The use of water as an eco-friendly solvent is a major focus of green chemistry, and developing synthetic routes that can be performed in aqueous media would be a significant advance. nih.gov Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. rsc.org Applying these methods to the synthesis and derivatization of this compound would not only be environmentally beneficial but could also lead to more efficient and scalable processes for producing these valuable chemical intermediates.

Q & A

Basic: What are the common synthetic routes for 1-(3-Hydroxypropyl)cyclobutan-1-ol?

Methodological Answer:
The synthesis typically involves cycloaddition or alkylation strategies. For example, analogous compounds (e.g., 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol) are synthesized via base-catalyzed reactions between cyclobutanone derivatives and aldehydes under inert atmospheres . A general approach includes:

  • Step 1: Reacting cyclobutanone with 3-hydroxypropanal in the presence of a base (e.g., NaH or KOtBu) to form the cyclobutanol core.
  • Step 2: Purification via silica gel chromatography using gradients of methanol/ethyl acetate .
    Key parameters include temperature control (0–25°C) and exclusion of moisture to prevent side reactions.

Advanced: How can synthesis be optimized for higher enantiomeric purity?

Methodological Answer:
Advanced optimization may involve:

  • Chiral Catalysts: Use of asymmetric catalysts (e.g., Jacobsen’s catalyst) during cycloaddition to induce stereoselectivity.
  • Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures using lipases or chiral acids .
  • In situ Monitoring: Employing techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
    Refer to stereochemical confirmation methods (e.g., 1D NOE for cis/trans isomer verification) .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign hydroxyl (-OH) and cyclobutane ring protons (δ 1.2–2.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from the hydroxypropyl sidechain .
  • IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and cyclobutane ring (C-H bending at ~1450 cm⁻¹) .

Advanced: How can contradictions in spectral data be resolved?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic ring puckering or solvent effects. Mitigation strategies:

  • Variable Temperature NMR: Identify conformational flexibility by observing signal coalescence at elevated temperatures.
  • Computational Modeling: Compare experimental spectra with DFT-calculated chemical shifts (using software like Gaussian or ORCA) .
  • Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to isolate specific interactions .

Basic: What is the reactivity profile of the hydroxypropyl and cyclobutanol groups?

Methodological Answer:

  • Hydroxypropyl Group:
    • Oxidation: Converted to a ketone using Jones reagent (CrO₃/H₂SO₄) .
    • Esterification: React with acyl chlorides (e.g., acetyl chloride) in pyridine .
  • Cyclobutanol Group:
    • Ring-Opening: Acid-catalyzed cleavage with HBr yields linear bromoalkanes .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?

Methodological Answer:

Analog Synthesis: Modify the hydroxypropyl chain (e.g., replace -OH with -NH₂ or -F) .

Biological Assays: Test analogs in enzyme inhibition (e.g., alcohol dehydrogenases) or receptor-binding assays .

Data Analysis: Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity .
Example: Fluorine substitution may enhance membrane permeability but reduce solubility .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods due to potential irritant effects (similar to 1-methylcyclobutan-1-ol) .
  • Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: How to assess metabolic pathways in in vivo studies?

Methodological Answer:

Isotope Tracing: Administer ¹⁴C-labeled compound and track metabolites via LC-MS .

Enzyme Knockout Models: Use CRISPR-edited organisms to identify specific metabolic enzymes (e.g., CYP450 isoforms) .

Pharmacokinetics: Measure plasma half-life, clearance, and tissue distribution in rodent models .

Basic: What computational tools predict physicochemical properties?

Methodological Answer:

  • logP Calculation: Use ChemAxon or ACD/Labs to estimate hydrophobicity.
  • pKa Prediction: SPARC or MarvinSuite models for ionization .
  • Solubility: COSMO-RS or QSPR models .

Advanced: How to resolve discrepancies between computational predictions and experimental data?

Methodological Answer:

  • Force Field Adjustment: Refine parameters (e.g., torsion angles) in molecular dynamics simulations .
  • Experimental Validation: Re-measure properties under controlled conditions (e.g., temperature, ionic strength) .
  • Meta-Analysis: Compare data across multiple software packages (e.g., Gaussian vs. ORCA) to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.